N-ethyl-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
NLTVDBIZJUWGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-fluoro-2-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and methyl groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include the corresponding sulfonic acid and ethylamine.
Scientific Research Applications
N-ethyl-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ethyl and methyl groups can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of N-ethyl-4-fluoro-2-methylbenzenesulfonamide with analogous sulfonamides:
Key Observations:
Substituent Effects: Fluorine vs. Chlorine: The target compound’s 4-fluoro group (electron-withdrawing) contrasts with the 4-chloro substituent in ’s compound, which may alter electronic properties and binding interactions in biological systems .
Functional Group Diversity: The amino-methoxy substituent in ’s compound introduces hydrogen-bonding capability, which could enhance interactions with biological targets compared to the target compound’s simpler alkyl/fluoro substituents . The nitro group in ’s derivative increases reactivity, making it suitable for further synthetic modifications .
Biological Activity
N-ethyl-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₉H₁₁FNO₂S
- Molecular Weight : 217.26 g/mol
- Functional Groups : Contains a sulfonamide group, an ethyl group, a fluorine atom, and a methyl group attached to a benzene ring.
The biological activity of this compound is primarily attributed to its structural components:
- Sulfonamide Group : This group mimics para-aminobenzoic acid (PABA), a substrate involved in bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts essential metabolic pathways in bacteria, leading to antimicrobial effects.
- Fluorine Atom : The presence of fluorine enhances binding affinity and selectivity for molecular targets, potentially increasing the compound's efficacy against pathogens.
- Alkyl Substituents : The ethyl and methyl groups may modulate pharmacokinetic properties, influencing absorption and distribution within biological systems.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties:
- Bacterial Inhibition : In vitro studies indicate that this compound exhibits effective antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The inhibition mechanism involves blocking folate synthesis pathways essential for bacterial growth.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- Cell Line Studies : The compound has been tested on various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results show that it induces cytotoxicity through mechanisms that may involve apoptosis and cell cycle arrest .
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT-116 | 15 | Induces apoptosis | |
| MCF-7 | 10 | Cell cycle arrest at G0/G1 phase | |
| HeLa | 20 | Apoptosis induction via caspase activation |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, supporting its potential as an effective antimicrobial agent.
- Cytotoxic Effects on Cancer Cells : In experiments with MCF-7 cells, treatment with varying concentrations led to increased apoptosis rates, indicating its potential role in cancer therapy .
Q & A
Q. What are the optimized synthetic routes for N-ethyl-4-fluoro-2-methylbenzenesulfonamide, and how can reaction conditions influence yield and purity?
The synthesis typically involves sulfonylation of an ethylamine derivative with a substituted benzenesulfonyl chloride. Key steps include:
- Nucleophilic substitution : Use of bases like triethylamine or sodium hydroxide to deprotonate the amine and facilitate coupling with the sulfonyl chloride .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) enhance reactivity and solubility .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control (e.g., 0–5°C for exothermic steps) .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal diffraction (using SHELX or ORTEP-III) confirms bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- NMR : and NMR verify substituent positions and electronic environments .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen/air atmospheres .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
- Derivatization :
- Introduce halogens or alkyl groups via electrophilic aromatic substitution (e.g., using AlCl as a catalyst) .
- Modify the ethyl group via reductive amination or alkylation .
- Biological assays : Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric synthesis with catalysts like BINOL-derived phosphoric acids .
- Process optimization : Monitor reaction kinetics (e.g., via in-situ FTIR) to minimize racemization during heating .
Methodological Considerations
Q. How to design a stability study for this compound under oxidative conditions?
- Forced degradation : Expose the compound to HO (3–30%) and analyze degradation products via LC-HRMS .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures .
Q. What crystallographic software tools are most effective for refining this compound’s structure?
Q. How to correlate substituent effects (e.g., fluorine, methyl groups) with biological activity?
- QSAR modeling : Build regression models using descriptors like Hammett constants (σ) and molar refractivity (MR) .
- Comparative assays : Test analogs lacking fluorine or methyl groups in enzyme inhibition assays to isolate substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
